Etodroxizine-d8 chemical structure and properties
Etodroxizine-d8 chemical structure and properties
An In-depth Technical Guide to Etodroxizine-d8
Introduction
Etodroxizine is a first-generation antihistamine belonging to the diphenylmethylpiperazine class of compounds.[1] As a derivative of hydroxyzine, it primarily functions by blocking the action of histamine at H1 receptors, thereby alleviating symptoms associated with allergic reactions. While effective, first-generation antihistamines are known for their sedative side effects due to their ability to cross the blood-brain barrier.
This guide focuses on Etodroxizine-d8, a deuterated isotopologue of Etodroxizine. The strategic replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, is a key technique in modern pharmaceutical research and development.[2] This modification can significantly alter a drug's metabolic profile, leading to enhanced therapeutic properties.[3][4]
The Role of Deuteration in Drug Development
Deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium.[4] Although a subtle structural change, it can have profound effects on the compound's pharmacokinetic properties.[5] The primary mechanism behind these effects is the kinetic isotope effect (KIE).[]
The bond between carbon and deuterium (C-D) is stronger and requires more energy to break than a carbon-hydrogen (C-H) bond.[] Since the breaking of C-H bonds is often a rate-limiting step in drug metabolism by cytochrome P450 (CYP) enzymes, replacing a hydrogen at a metabolic "soft spot" with deuterium can slow down the rate of metabolism.[3][4]
Potential benefits of deuteration include:
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Enhanced Metabolic Stability: Reduced rate of breakdown by metabolic enzymes.[2]
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Improved Pharmacokinetics: Can lead to a longer plasma half-life and more stable drug exposure.[3]
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Reduced Dosing Frequency: A longer half-life may allow for less frequent administration.[3]
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Lowered Toxicity: May reduce the formation of toxic metabolites.[5]
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Improved Safety Profile: Potential for fewer side effects and drug-drug interactions.[3]
Deuterated compounds like Etodroxizine-d8 are also invaluable as internal standards in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the precise quantification of the non-deuterated parent drug in biological matrices.[2]
Chemical Structure and Properties
Chemical Structure
Etodroxizine is a diarylmethane and piperazine derivative.[7] While the exact structure of Etodroxizine-d8 is not widely published, based on related deuterated antihistamines such as Hydroxyzine-d8 and Cetirizine-d8, the "d8" designation typically refers to the eight hydrogen atoms on the piperazine ring being replaced by deuterium atoms.[8][9][10]
Figure 1: Chemical Structure of Etodroxizine
Figure 2: Proposed Chemical Structure of Etodroxizine-d8
Physicochemical Properties
The introduction of eight deuterium atoms results in a predictable increase in the molecular weight of Etodroxizine-d8 compared to its parent compound. Other physicochemical properties are expected to be very similar.
| Property | Etodroxizine | Etodroxizine-d8 (Calculated) |
| CAS Number | 17692-34-1[7] | Not available |
| Molecular Formula | C₂₃H₃₁ClN₂O₃[7] | C₂₃H₂₃D₈ClN₂O₃ |
| Molecular Weight | 418.96 g/mol [7] | ~427.01 g/mol |
| Monoisotopic Mass | 418.2023205 Da[7] | ~426.252626 Da |
| Hydrogen Bond Donors | 1[7] | 1 |
| Hydrogen Bond Acceptors | 5[7] | 5 |
| Rotatable Bond Count | 11[7] | 11 |
Mechanism of Action
As a first-generation antihistamine, the primary mechanism of action for Etodroxizine is as a potent and selective inverse agonist of the histamine H1 receptor.[1][11]
Histamine is a key mediator in allergic reactions.[11] When an allergen is encountered, mast cells and basophils degranulate, releasing histamine. Histamine then binds to H1 receptors on various cells, triggering the classic symptoms of an allergic response, such as itching, vasodilation (leading to redness), and increased vascular permeability (leading to swelling).[]
Etodroxizine competitively blocks histamine from binding to H1 receptors, thereby preventing the downstream signaling cascade that leads to allergic symptoms.[] Because it can cross the blood-brain barrier, it also blocks H1 receptors in the central nervous system (CNS), which is responsible for its sedative effects.[1]
Additionally, like its parent compound hydroxyzine, Etodroxizine may exhibit weaker antagonist activity at other receptors, such as the serotonin 5-HT₂ₐ receptor, which could contribute to its anxiolytic properties.[1][]
Experimental Protocols
Specific experimental protocols for Etodroxizine-d8 are not publicly available. However, its primary application in a research setting is as an internal standard for the quantification of Etodroxizine in biological samples using LC-MS/MS.
Protocol: Quantification of Etodroxizine using Etodroxizine-d8 as an Internal Standard
Objective: To determine the concentration of Etodroxizine in a plasma sample.
Methodology:
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Preparation of Standards and Samples:
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Prepare a stock solution of Etodroxizine and Etodroxizine-d8 (Internal Standard, IS) in a suitable solvent (e.g., methanol).
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Create a series of calibration standards by spiking blank plasma with known concentrations of Etodroxizine.
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Prepare quality control (QC) samples at low, medium, and high concentrations.
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Sample Extraction:
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To an aliquot of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the Etodroxizine-d8 IS solution.
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Perform a protein precipitation by adding a solvent like acetonitrile. Vortex and centrifuge to pellet the proteins.
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Alternatively, use a more specific method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner samples.
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Transfer the supernatant (or eluted solvent) to a clean tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
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-
LC-MS/MS Analysis:
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Inject the reconstituted sample into an LC-MS/MS system.
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Liquid Chromatography (LC): Use a suitable C18 column to chromatographically separate Etodroxizine and Etodroxizine-d8 from other matrix components.
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Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
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Monitor a specific precursor-to-product ion transition for Etodroxizine (e.g., m/z 419.2 -> 167.1).
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Simultaneously, monitor the corresponding mass-shifted transition for Etodroxizine-d8 (e.g., m/z 427.2 -> 167.1 or another appropriate fragment).
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-
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Data Analysis:
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Calculate the peak area ratio of the analyte (Etodroxizine) to the IS (Etodroxizine-d8) for each sample.
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Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
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Determine the concentration of Etodroxizine in the unknown samples by interpolating their peak area ratios from the calibration curve.
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Synthesis Outline
A specific, validated synthesis protocol for Etodroxizine-d8 is not documented in publicly available literature. However, a plausible synthetic route can be proposed based on the synthesis of related piperazine compounds like Cetirizine.[13] The key step is the introduction of the deuterated piperazine ring.
Proposed Synthesis:
The synthesis would likely involve the N-alkylation of a deuterated piperazine derivative with two different electrophiles in a stepwise manner.
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Step 1: Synthesis of the Benzhydryl Piperazine Intermediate: React 1-(4-chlorophenyl)phenyl-methylamine with a suitable bis-electrophile like bis(2-chloroethyl) ether to form the piperazine ring. A more direct approach would be to react (4-chlorophenyl)(phenyl)methyl chloride with piperazine-d8.
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Step 2: Alkylation with the Ethoxyethanol Side Chain: The resulting deuterated benzhydryl piperazine intermediate would then be alkylated with 2-(2-chloroethoxy)ethanol to attach the side chain, yielding the final Etodroxizine-d8 product.
Conclusion
Etodroxizine-d8 is a valuable tool for researchers in pharmacology and drug development. Its primary utility lies in its potential for an improved pharmacokinetic profile compared to the non-deuterated parent drug and its essential role as an internal standard for accurate bioanalysis. While specific data on Etodroxizine-d8 remains limited, its properties and applications can be reliably inferred from the extensive knowledge of Etodroxizine, related deuterated compounds, and the well-established principles of the kinetic isotope effect in drug metabolism.
References
- 1. Hydroxyzine - Wikipedia [en.wikipedia.org]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. How using deuterium in pharmaceuticals is gaining momentum [deutramed.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. guidechem.com [guidechem.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. scbt.com [scbt.com]
- 10. Cetirizine (D8 dihydrochloride) | C21H27Cl3N2O3 | CID 76974519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 13. WO2005073207A1 - Process for preparing optically active cetirizine or its salt - Google Patents [patents.google.com]
